

# Desfuroylceftiofur chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Desfuroylceftiofur*

Cat. No.: *B1239554*

[Get Quote](#)

## Desfuroylceftiofur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

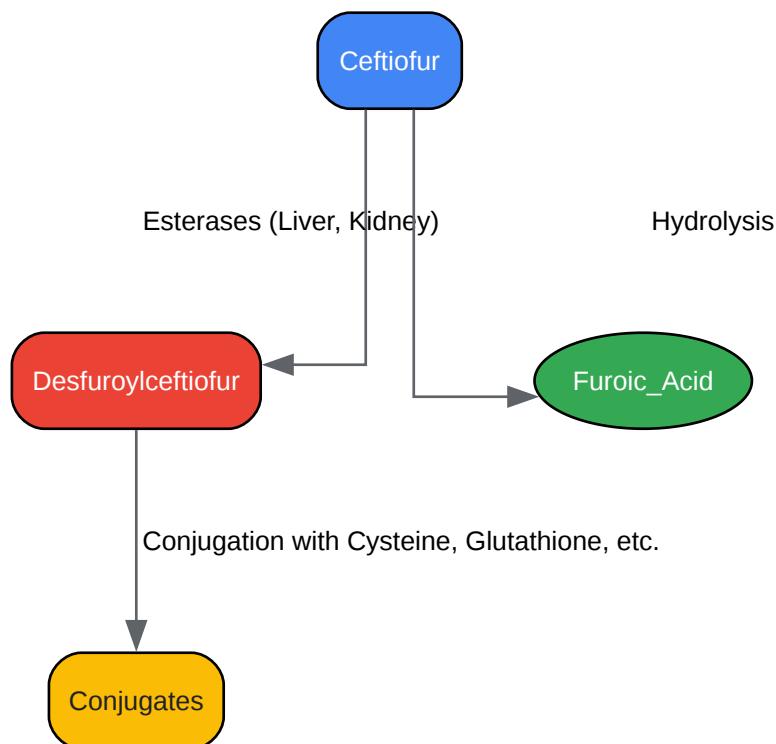
## Introduction

**Desfuroylceftiofur** is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.<sup>[1]</sup> Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form **desfuroylceftiofur**.<sup>[2][3]</sup> This metabolite retains the crucial  $\beta$ -lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.<sup>[4][5]</sup> This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for **desfuroylceftiofur**.

## Chemical Structure and Properties

**Desfuroylceftiofur** is a complex molecule featuring a  $\beta$ -lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain.<sup>[1]</sup>

## Chemical Identifiers

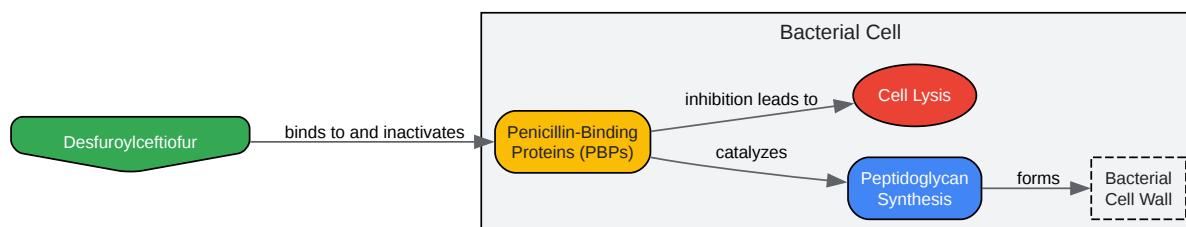

| Identifier        | Value                                                                                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]                     |
| CAS Number        | 120882-22-6[6]                                                                                                                                                                   |
| Molecular Formula | C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub> S <sub>3</sub> [6]                                                                                                 |
| SMILES            | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[6]                                                                                                             |
| InChI             | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6] |

## Physicochemical Properties

| Property         | Value                                                 |
|------------------|-------------------------------------------------------|
| Molecular Weight | 429.5 g/mol [6]                                       |
| Exact Mass       | 429.02353212 Da[6]                                    |
| Solubility       | Soluble in DMSO, slightly soluble in Methanol.<br>[7] |
| XLogP3           | -1[6]                                                 |

## Metabolic Pathway of Ceftiofur to Desfuroylceftiofur

Ceftiofur is rapidly transformed into its active metabolite, **desfuroylceftiofur**, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.



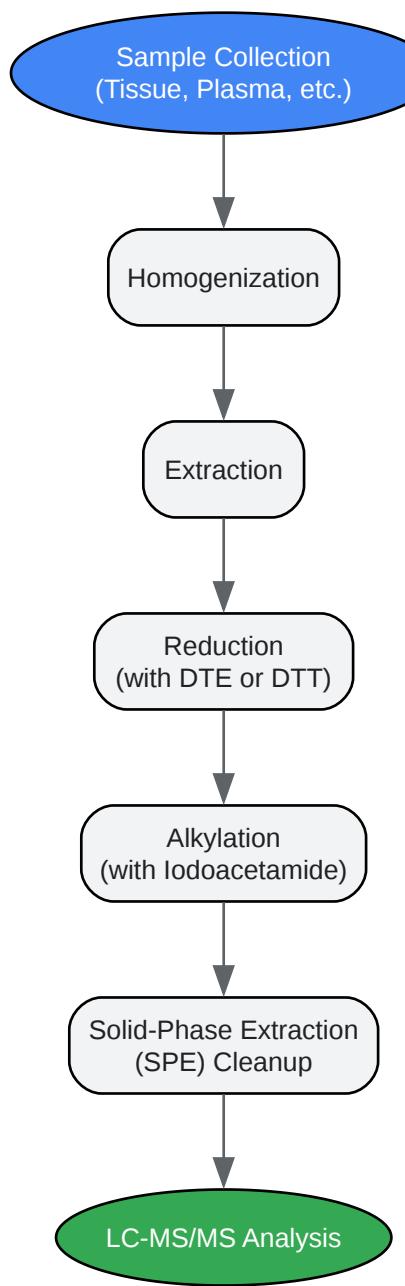

[Click to download full resolution via product page](#)

Metabolic conversion of ceftiofur.

## Mechanism of Action

As a  $\beta$ -lactam antibiotic, **desfuroylceftiofur** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.<sup>[3]</sup>




[Click to download full resolution via product page](#)

Inhibition of bacterial cell wall synthesis.

## Experimental Protocols

Accurate quantification of **desfuroylceftiofur** in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, **desfuroylceftiofur** is often derivatized to the more stable **desfuroylceftiofur** acetamide (DCA) for analysis.[8]

## General Workflow for Analysis in Biological Samples



[Click to download full resolution via product page](#)

Analytical workflow for **desfuroylceftiofur**.

## Detailed Protocol for LC-MS/MS Analysis of Desfuroylceftiofur Acetamide

This protocol is a composite of methodologies described in the literature for the analysis of **desfuroylceftiofur** in animal tissues.[\[4\]](#)[\[9\]](#)[\[10\]](#)

### 1. Sample Preparation:

- Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.
- Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]
- Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of **desfuroylceftiofur** conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of **desfuroylceftiofur**.
- Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable **desfuroylceftiofur** acetamide (DCA).[4][9]

### 2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.[4][9]
- Load the reaction mixture onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

### 3. LC-MS/MS Parameters:

The following are typical parameters and may require optimization for specific instruments.

| Parameter         | Typical Conditions                                                  |
|-------------------|---------------------------------------------------------------------|
| LC System         | Waters Acquity UPLC or equivalent[1]                                |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1]                              |
| Column            | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 $\mu$ m) or equivalent[1] |
| Mobile Phase A    | 0.005% (v/v) formic acid in water[1]                                |
| Mobile Phase B    | Acetonitrile[1]                                                     |
| Flow Rate         | 300 $\mu$ L/min[1]                                                  |
| Injection Volume  | 5 $\mu$ L[1]                                                        |
| Ionization Mode   | Positive Electrospray Ionization (ESI+)[10]                         |

#### Gradient Elution Program:

A suitable gradient program should be developed to ensure the separation of **desfuroylceftiofur** acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]

## Conclusion

**Desfuroylceftiofur** is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [scialert.net](#) [scialert.net]
- 6. Desfuroylceftiofur | C14H15N5O5S3 | CID 9576866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [researchgate.net](#) [researchgate.net]
- 8. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [accesson.kr](#) [accesson.kr]
- 11. [trace.tennessee.edu](#) [trace.tennessee.edu]
- To cite this document: BenchChem. [Desfuroylceftiofur chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239554#desfuroylceftiofur-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1239554#desfuroylceftiofur-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)